molecular formula C30H46O2 B100096 C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione CAS No. 18070-11-6

C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione

Cat. No.: B100096
CAS No.: 18070-11-6
M. Wt: 438.7 g/mol
InChI Key: CDCKBLNAQWOFID-ANVBBVGYSA-N
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Description

C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is a chemical compound known for its unique structure and properties It is a diterpenoid compound, which means it is derived from four isoprene units and contains twenty carbon atoms Diterpenoids are a class of chemical compounds known for their diverse biological activities and are commonly found in plants

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule, followed by oxidation and rearrangement reactions to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the following steps:

    Raw Material Preparation: Obtaining and purifying the starting materials.

    Reaction: Conducting the chemical reactions under controlled conditions.

    Purification: Using techniques such as chromatography and crystallization to isolate the pure compound.

    Quality Control: Ensuring the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives.

Scientific Research Applications

    Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism by which C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can be compared with other diterpenoid compounds, such as:

    Taxol: Known for its use in cancer treatment.

    Forskolin: Used in research for its ability to activate adenylate cyclase.

    Ginkgolide: Found in Ginkgo biloba and known for its neuroprotective properties.

Uniqueness: What sets this compound apart is its specific structure and the unique set of biological activities it exhibits

Properties

CAS No.

18070-11-6

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione

InChI

InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1

InChI Key

CDCKBLNAQWOFID-ANVBBVGYSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C

SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C

Canonical SMILES

CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C

Origin of Product

United States

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